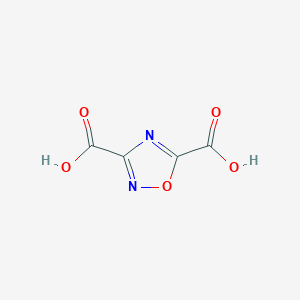

1,2,4-Oxadiazole-3,5-dicarboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

371214-75-4 |

|---|---|

Molecular Formula |

C4H2N2O5 |

Molecular Weight |

158.07 g/mol |

IUPAC Name |

1,2,4-oxadiazole-3,5-dicarboxylic acid |

InChI |

InChI=1S/C4H2N2O5/c7-3(8)1-5-2(4(9)10)11-6-1/h(H,7,8)(H,9,10) |

InChI Key |

WGJLPJDOFRKIQV-UHFFFAOYSA-N |

Canonical SMILES |

C1(=NOC(=N1)C(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4 Oxadiazole 3,5 Dicarboxylic Acid and Its Derivatives

Amidoxime-Based Cyclization Routes to 1,2,4-Oxadiazole (B8745197) Derivatives

The reaction between an amidoxime (B1450833) and a carboxylic acid or its derivative is the most extensively applied method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles. chim.itresearchgate.net This synthetic pathway can be broadly categorized as a [4+1] approach, where four atoms of the final ring are contributed by the amidoxime and one atom is supplied by the carboxylic acid derivative. chim.it The general mechanism involves an initial O-acylation of the amidoxime, followed by an intramolecular cyclodehydration to form the stable aromatic 1,2,4-oxadiazole ring. nih.govmdpi.com The versatility of this method allows for the introduction of diverse substituents at the C3 and C5 positions of the oxadiazole ring by varying the choice of the starting amidoxime and the acylating agent. rjptonline.org

The traditional synthesis of 1,2,4-oxadiazoles is a two-step process that begins with the O-acylation of an amidoxime. chim.itresearchgate.net This reaction is typically carried out using activated carboxylic acid derivatives such as acyl chlorides or anhydrides. researchgate.netscielo.br The resulting O-acylamidoxime intermediate is often stable enough to be isolated and purified before the subsequent cyclization step. chim.itmdpi.com

Table 1: Examples of Classical O-Acylation and Cyclodehydration

| Amidoxime Precursor | Acylating Agent | Intermediate | Cyclization Condition | Final Product |

|---|---|---|---|---|

| Benzamidoxime | Acetyl Chloride | O-acetylbenzamidoxime | Heating | 3-Phenyl-5-methyl-1,2,4-oxadiazole |

| Acetamidoxime | Benzoyl Chloride | O-benzoylacetamidoxime | Heating in Pyridine (B92270) | 3-Methyl-5-phenyl-1,2,4-oxadiazole |

| N-hydroxybenzamidine | Chloroacetic acid | O-(chloroacetyl)benzamidine | Heating | 3-Aryl-5-chloromethyl-1,2,4-oxadiazole rjptonline.org |

| Benzamidoxime | Succinic anhydride | O-(3-carboxypropanoyl)benzamidine | Heating at 120-130°C (Solvent-free) | 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid rjptonline.org |

A highly effective one-pot method for synthesizing 1,2,4-oxadiazoles involves the condensation of amidoximes with esters or anhydrides in a superbasic medium like sodium hydroxide (B78521) in dimethyl sulfoxide (B87167) (NaOH/DMSO). mdpi.comnih.govresearchgate.net This system facilitates both the O-acylation and the subsequent intramolecular cyclocondensation at room temperature. mdpi.comnih.gov The reaction typically takes between 4 to 24 hours, depending on the specific reactants, and provides a simple purification protocol. nih.gov This method is particularly beneficial for the synthesis of 1,2,4-oxadiazoles bearing a carboxylic acid functionality through the reaction of amidoximes with dicarboxylic acid anhydrides. mdpi.comresearchgate.net

Table 2: Base-Mediated One-Pot Synthesis of 1,2,4-Oxadiazole Derivatives

| Amidoxime | Carboxyl Source | Base/Solvent System | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Amidoximes | Carboxylic Acid Esters | NaOH/DMSO | Room Temperature | 11-90% | nih.gov |

| Aromatic/Heteroaromatic Amidoximes | Dicarboxylic Acid Anhydrides | NaOH/DMSO | Room Temperature | Moderate to Excellent | researchgate.net |

| Aryl/Hetaryl/Cycloalkyl Amidoximes | Isatoic Anhydrides | NaOH/DMSO | Room Temperature | Moderate to Excellent | researchgate.net |

| Various Amidoximes | Aromatic Aldehydes | NaOH/DMSO | Room Temperature | 27-76% | researchgate.net |

The direct condensation of carboxylic acids with amidoximes can be achieved in a one-pot manner using various coupling reagents. chim.it These reagents activate the carboxylic acid in situ, facilitating its reaction with the amidoxime to form the O-acylamidoxime intermediate, which then cyclizes under the reaction conditions. nih.govchim.it

Commonly used coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) or 1-hydroxybenzotriazole (B26582) (HOBt). rjptonline.orgchim.itnih.gov Another effective activating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which facilitates both the formation and cyclodehydration of the intermediate. chim.itnih.govnih.gov These methods are valued for their mild conditions and broad applicability. For instance, the use of CDI allows for a simple purification process involving liquid-liquid extraction. nih.gov

Table 3: Coupling Reagent-Mediated Synthesis of 1,2,4-Oxadiazoles

| Coupling Reagent | Additive | Substrates | Key Features | Reference |

|---|---|---|---|---|

| EDC (or EDC·HCl) | None/HOAt | Carboxylic Acids and Amidoximes | Commonly used for forming complex conjugates. | rjptonline.orgchim.itnih.gov |

| CDI | None | Carboxylic Acids and Amidoximes | Efficient for both acylation and cyclodehydration; allows for simple workup. | chim.itnih.gov |

| HATU | DIPEA (Base) | Carboxylic Acids and Amidoximes | Provides complete conversion to N-acylamidine and good to excellent yields of the final product. | researchgate.net |

| PS-Carbodiimide | HOBt | Carboxylic Acids and Amidoximes | Polymer-supported reagent allows for easy purification by filtration. acs.org | acs.org |

In line with the principles of green chemistry, significant efforts have been directed towards developing more environmentally benign synthetic routes for 1,2,4-oxadiazoles. nih.govresearchgate.netmdpi.com These approaches aim to reduce waste, minimize the use of hazardous solvents, and lower energy consumption. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool, dramatically reducing reaction times from hours to minutes while often improving product yields. acs.orgnih.govnih.gov Reactions can be performed under solvent-free conditions or in greener solvents. nih.govwjarr.com One-pot, three-component reactions of nitriles, hydroxylamine (B1172632), and Meldrum's acid under solvent-free microwave irradiation provide 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org Another green approach involves using solid supports like potassium fluoride (B91410) or magnesia-supported hydroxylamine hydrochloride, which can act as catalysts and facilitate reactions under solvent-free conditions. nih.govresearchgate.net

Table 4: Comparison of Conventional vs. Green Synthesis Methods

| Method | Conditions | Reaction Time | Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Reflux in organic solvent | Several hours (e.g., 9-13 hours) | Standard, well-established procedure | chem-soc.si |

| Microwave Irradiation | Solvent-free or in minimal solvent | Minutes (e.g., 3-15 minutes) | Rapid reaction, higher yields, energy efficient, cleaner reactions | acs.orgnih.govnih.govresearchgate.net |

| Ultrasound Irradiation | With molecular sieves | Shorter than conventional | Enhanced reaction rates, improved yields, energy conservation | nih.gov |

| Grinding (Mechanochemistry) | Solvent-free, solid-state | Minutes (e.g., 8 minutes) | Eliminates bulk solvents, high efficiency | researchgate.net |

The synthesis of complex molecules where the 1,2,4-oxadiazole core is conjugated to other chemical entities, such as DNA, requires specialized multistep protocols. nih.govresearchgate.net These syntheses are crucial for applications like the development of DNA-encoded chemical libraries (DECLs), which are used in drug discovery to screen vast numbers of compounds against biological targets. nih.gov

A typical route for on-DNA synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves a four-step process:

Starting Material: A DNA-conjugated aryl nitrile serves as the initial substrate. nih.gov

Amidoxime Formation: The nitrile is converted to the corresponding amidoxime using hydroxylamine. This step requires careful control of pH (e.g., using a borate (B1201080) buffer) to ensure high conversion without damaging the DNA tag. nih.gov

O-Acylation: The DNA-conjugated amidoxime is then coupled with a carboxylic acid. This step is critical, and the choice of coupling reagent is paramount. Reagents like HATU or PyAOP have proven superior to others like EDC/HOAt for achieving high yields in this transformation on a DNA conjugate. nih.gov

Cyclodehydration: The final step is the ring closure of the O-acylamidoxime intermediate. This is typically achieved by heating the reaction mixture in a suitable buffer (e.g., pH 9.5 borate buffer) to induce cyclodehydration, yielding the desired DNA-conjugated 1,2,4-oxadiazole. nih.gov

This multistep protocol has been successfully used to create a variety of electronically and sterically diverse oxadiazoles (B1248032) while preserving the integrity of the DNA tag, paving the way for the creation of large, diverse chemical libraries for screening. nih.gov

One-Pot Synthesis Protocols for 1,2,4-Oxadiazole-3,5-dicarboxylic Acid Analogs

1,3-Dipolar Cycloaddition Reactions in 1,2,4-Oxadiazole Synthesis

The 1,3-dipolar cycloaddition is a powerful and widely utilized reaction for constructing five-membered heterocycles. numberanalytics.comrjptonline.org This type of reaction involves the combination of a 1,3-dipole with a dipolarophile to form a new ring through the formation of new sigma bonds from pi bonds. numberanalytics.com For the synthesis of the 1,2,4-oxadiazole core, the most prominent pathway is the reaction between a nitrile oxide and a nitrile. researchgate.net

The reaction between a nitrile oxide (R-C≡N⁺-O⁻) as the 1,3-dipole and a nitrile (R'-C≡N) as the dipolarophile is a classic and direct route to forming the 3,5-disubstituted 1,2,4-oxadiazole ring. researchgate.net This process is classified as a [3+2] cycloaddition, where three atoms from the nitrile oxide and two from the nitrile combine to form the heterocyclic ring. Nitrile oxides are highly reactive intermediates that are typically generated in situ from precursors such as α-nitroketones or aldoximes to prevent their rapid self-dimerization into furoxans. nih.gov This cycloaddition is a key method for creating isoxazolines and isoxazoles, which are versatile building blocks in organic synthesis. nih.gov

The general mechanism involves the concerted addition of the nitrile oxide across the carbon-nitrogen triple bond of the nitrile. This approach is a cornerstone for the synthesis of a wide array of 1,2,4-oxadiazole derivatives. rjptonline.org

Emerging and Alternative Synthetic Strategies for this compound and Related Scaffolds

Beyond traditional cycloaddition, several emerging strategies offer alternative pathways to the 1,2,4-oxadiazole core and related heterocyclic systems. These methods utilize different starting materials and reaction conditions to provide access to novel derivatives.

The cyclization of hydrazide-based precursors is a common method for synthesizing oxadiazoles, though it most frequently leads to the 1,3,4-oxadiazole (B1194373) isomer, a related and important scaffold. The typical route involves the cyclodehydration of 1,2-diacylhydrazines (formed from the reaction of a hydrazide with an acylating agent). A variety of reagents can effect this transformation. For instance, phosphorus oxychloride is a classical reagent used for the cyclization of acylated dihydrazides to form the 1,3,4-oxadiazole ring. acs.org More modern methods utilize coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) for cyclodesulfurization of thiosemicarbazide (B42300) intermediates, which also yields 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions. researchgate.net

| Precursor | Cyclization Reagent | Product Isomer | Reference |

|---|---|---|---|

| Acylated Naphthalene Dihydrazides | Phosphorus Oxychloride (POCl₃) | 1,3,4-Oxadiazole | acs.org |

| Aroyl Hydrazones | Cationic Fe(III)/TEMPO, O₂ | 1,3,4-Oxadiazole | researchgate.net |

| Thio-semicarbazide intermediates | TBTU | 1,3,4-Oxadiazole | researchgate.net |

| N-Acylbenzotriazoles and Acylhydrazides | Triphenylphosphine/Trichloroisocyanuric acid | 1,3,4-Oxadiazole | researchgate.net |

Oxidation of other heterocyclic rings provides an alternative route to oxadiazole structures. Furazans (1,2,5-oxadiazoles) can serve as precursors for certain oxadiazole derivatives. For example, novel imidazo[1,2-d] beilstein-journals.orgnih.govdntb.gov.uaoxadiazole heterocycles have been successfully synthesized through the oxidation of an aminofurazan group. tandfonline.com In a reaction directly relevant to the parent compound, 3,4-dimethylfurazan can be oxidized by potassium permanganate, first to methylfurazancarboxylic acid and subsequently to furazandicarboxylic acid. nih.gov This demonstrates that the furazan (B8792606) ring can be a viable starting point for constructing molecules containing a dicarboxylic acid functionality, a key feature of this compound.

The application of high hydrostatic pressure (HHP) is an emerging technique in organic synthesis that can significantly accelerate reactions, particularly cycloadditions. beilstein-journals.orgnih.gov Many chemical transformations, including 1,3-dipolar cycloadditions, are accelerated by external pressure because they proceed through a transition state that has a smaller volume than the reactants (a negative activation volume). nih.gov This allows reactions to be carried out at lower temperatures, often with higher yields and selectivity, and sometimes without the need for a catalyst. beilstein-journals.orgnih.gov

While specific studies on the high-pressure synthesis of this compound are not widely reported, the principle has been successfully applied to analogous reactions. For instance, the 1,3-dipolar cycloaddition of heteroaryl azides to form triazoles shows a logarithmic increase in reaction rate with pressure. nih.gov Furthermore, high pressure (up to 13 kbar) has been explored as a condition for cycloaddition cascades involving the related 1,3,4-oxadiazole isomer. dntb.gov.ua The use of high pressure and temperature is also a feature of continuous flow microreactors, which have been employed for the rapid multistep synthesis of 1,2,4-oxadiazoles. These examples highlight the potential of high-pressure conditions as a green and efficient strategy for the formation of the 1,2,4-oxadiazole ring. beilstein-journals.org

Theoretical and Computational Investigations of 1,2,4 Oxadiazole 3,5 Dicarboxylic Acid

Quantum Chemical Calculations on Electronic Structure, Bonding, and Aromaticity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules. For 1,2,4-Oxadiazole-3,5-dicarboxylic acid, these calculations would reveal the distribution of electron density, the nature of chemical bonds, and the degree of aromaticity.

The 1,2,4-oxadiazole (B8745197) ring is known to possess a relatively low level of aromaticity compared to other five-membered heterocycles like furan (B31954) or thiophene. This is attributed to the presence of two electronegative nitrogen atoms and an oxygen atom, which disrupt extensive π-electron delocalization. The introduction of two strongly electron-withdrawing carboxylic acid groups at the C3 and C5 positions is predicted to further decrease the electron density within the heterocyclic ring. This would enhance the electrophilic character of the ring carbons, making them more susceptible to nucleophilic attack.

Computational methods can quantify aromaticity through various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) index, based on bond length analysis, and the Nucleus-Independent Chemical Shift (NICS) index, which evaluates the magnetic shielding at the ring's center, are commonly used. For this compound, it is anticipated that HOMA values would be low, indicating significant bond length alternation and a deviation from ideal aromatic structure. NICS calculations would likely yield values less negative than that of benzene, confirming a weakly aromatic or even non-aromatic character.

The molecular electrostatic potential (MEP) map would be another valuable output. It would visualize the electron distribution, highlighting the electron-rich regions (negative potential) around the oxygen atoms of the carbonyl groups and the ring's heteroatoms, and electron-poor regions (positive potential) around the acidic protons of the carboxyl groups.

| Property | Predicted Characteristic | Theoretical Basis |

| Aromaticity | Low to non-aromatic | Presence of multiple heteroatoms and two electron-withdrawing -COOH groups reduces π-delocalization. |

| Electron Density | Depleted in the ring, high on carboxyl oxygens | High electronegativity of O and N atoms, and -I/-M effect of carboxylic acid groups. |

| Reactivity | Ring carbons (C3, C5) are electrophilic | Inductive and resonance effects of substituents enhance susceptibility to nucleophilic attack. |

| Bonding | Polarized O-N bond | The inherent polarity of the O-N single bond is a key feature, influencing ring stability and reactivity. chim.it |

Reaction Mechanism Elucidation for this compound Synthesis and Transformations

While specific experimental synthesis of this compound is not widely reported, its synthesis can be postulated based on established methods for 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.netnih.gov Computational chemistry can be employed to investigate the thermodynamics and kinetics of these potential synthetic pathways.

One of the most common synthetic routes is the [4+1] heterocyclization, which involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivative. chim.itnih.gov To synthesize the target molecule, a plausible pathway would involve the reaction of an oxalamidoxime with an activated form of oxalic acid (e.g., oxalyl chloride). DFT calculations could model the reaction mechanism, identifying the transition states and intermediates of the initial acylation of the amidoxime followed by the rate-determining cyclization/dehydration step.

Another viable route is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. organic-chemistry.org This pathway is generally less favored for creating symmetrically substituted oxadiazoles (B1248032) but remains a theoretical possibility.

Computational studies can also elucidate the mechanisms of potential transformations. The 1,2,4-oxadiazole ring is known to undergo various rearrangements due to its relatively low aromaticity and the labile O-N bond. chim.it

Thermal Rearrangements : The Boulton-Katritzky rearrangement is a well-documented thermal process for 1,2,4-oxadiazoles, involving an internal nucleophilic substitution. chim.it

Photochemical Rearrangements : Upon UV irradiation, the 1,2,4-oxadiazole ring can cleave and rearrange to form other heterocyclic systems, such as 1,2,4-triazoles. researchgate.net Computational modeling of the excited states could predict the most likely photochemical pathways and products.

ANRORC Rearrangements : The Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is another possibility, where a nucleophile attacks an electrophilic carbon, leading to the formation of a new heterocyclic system. chim.it

Intermolecular Interaction Studies and Hydrogen Bonding Network Characterization

The presence of two carboxylic acid groups dictates that the most significant intermolecular interactions for this compound will be hydrogen bonds. These interactions are crucial in determining the crystal packing and supramolecular architecture of the compound in the solid state.

Computational studies can predict the geometry and strength of these interactions. It is highly probable that the carboxylic acid groups will form strong O-H···O hydrogen bonds, leading to the formation of cyclic dimers, a common motif in carboxylic acids. These dimers could then be linked into one-dimensional chains or two-dimensional sheets through further hydrogen bonding. nih.govelsevierpure.com

The heteroatoms of the 1,2,4-oxadiazole ring can also participate as hydrogen bond acceptors. The ring nitrogens are generally better hydrogen bond acceptors than the ring oxygen. nih.gov This allows for the formation of O-H···N hydrogen bonds between the carboxylic acid proton of one molecule and a ring nitrogen of an adjacent molecule. Such interactions have been observed in co-crystals of dicarboxylic acids with nitrogen-containing heterocycles. researchgate.netresearchgate.net Weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal lattice.

| Potential Interaction | Donor | Acceptor | Predicted Strength |

| Carboxylic Acid Dimer | -COOH (O-H) | -COOH (C=O) | Strong |

| Carboxyl-Oxadiazole | -COOH (O-H) | Oxadiazole (N) | Moderate |

| Carboxyl-Oxadiazole | -COOH (O-H) | Oxadiazole (O) | Weak |

| C-H Interactions | C-H (hypothetical alkyl) | Oxadiazole (N, O), -COOH (O) | Weak |

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is primarily associated with the rotation of the two carboxylic acid groups around the C3-C(carboxyl) and C5-C(carboxyl) single bonds. A computational conformational analysis would involve scanning the potential energy surface by systematically rotating these bonds to identify low-energy conformers.

The key dihedral angles to consider are O=C-C3-N2 and O=C-C5-O1. It is expected that the planar conformers, where the carboxylic acid groups are coplanar with the oxadiazole ring, would be among the most stable due to potential electronic conjugation. However, steric hindrance between the carbonyl oxygens and the ring heteroatoms could favor slightly twisted conformations.

Molecular dynamics (MD) simulations could provide further insight into the dynamic behavior of the molecule. By simulating the motion of the molecule over time in a given environment (e.g., in a solvent like water or DMSO), MD can explore the accessible conformational space, the lifetime of specific conformations, and the dynamics of the intermolecular hydrogen bonding network. Such simulations would be invaluable for understanding how the molecule behaves in solution and how it might interact with biological targets.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds.

NMR Spectroscopy: The ¹³C NMR chemical shifts can be calculated using DFT methods. For this compound, the two heterocyclic carbons, C3 and C5, are expected to be significantly deshielded due to the attachment of electronegative atoms and the electron-withdrawing carboxylic acid groups. Their chemical shifts would likely appear in the range of 165-175 ppm. scispace.comscielo.br The carbonyl carbons of the carboxylic acid groups would resonate at even lower fields, typically in the 160-170 ppm range. The ¹H NMR spectrum would be simple, showing a single, broad signal for the two equivalent acidic protons of the carboxylic acid groups, likely above 10 ppm.

IR Spectroscopy: The infrared (IR) spectrum can also be simulated computationally. The most prominent features would be associated with the carboxylic acid groups. A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band around 1700-1750 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration. Other significant vibrations would include C-O stretching and O-H bending in the 1200-1450 cm⁻¹ range, as well as characteristic vibrations for the C=N and C-O-C bonds within the 1,2,4-oxadiazole ring. orientjchem.orgnih.gov

| Spectroscopic Data | Predicted Chemical Shift / Frequency | Assignment |

| ¹³C NMR | 165 - 175 ppm | C3 and C5 of the oxadiazole ring |

| ¹³C NMR | 160 - 170 ppm | Carbonyl carbon (-COOH) |

| ¹H NMR | > 10 ppm (broad) | Acidic proton (-COOH) |

| IR | 2500 - 3300 cm⁻¹ (broad) | O-H stretch (H-bonded) |

| IR | 1700 - 1750 cm⁻¹ (strong) | C=O stretch |

| IR | 1200 - 1450 cm⁻¹ | C-O stretch and O-H bend |

Derivatization and Functionalization Strategies for 1,2,4 Oxadiazole 3,5 Dicarboxylic Acid

Esterification and Amidation of the Carboxylic Acid Moieties

The presence of two carboxylic acid groups at the C3 and C5 positions of the 1,2,4-oxadiazole (B8745197) ring offers primary sites for derivatization through esterification and amidation. These reactions are fundamental in modifying the compound's solubility, polarity, and ability to interact with biological targets. The general synthetic routes for 1,2,4-oxadiazoles, which often involve the condensation of amidoximes with carboxylic acids or their derivatives, provide a basis for understanding these transformations. chim.itnih.govresearchgate.net

Standard protocols for esterification can be readily applied. These methods typically involve:

Fischer Esterification: Reacting the dicarboxylic acid with an excess of alcohol under acidic catalysis (e.g., sulfuric acid, hydrochloric acid).

Reaction with Alkyl Halides: Conversion of the dicarboxylic acid to its corresponding dicarboxylate salt, followed by nucleophilic substitution with an alkyl halide.

Activation of Carboxylic Acids: Employing coupling agents to form an activated intermediate that readily reacts with alcohols.

Amidation follows a similar strategic approach, focusing on the activation of the carboxylic acid moieties to facilitate reaction with primary or secondary amines. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), and other reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). rjptonline.org Alternatively, the dicarboxylic acid can be converted to the more reactive 1,2,4-oxadiazole-3,5-dicarbonyl chloride using reagents like thionyl chloride or oxalyl chloride, which then smoothly reacts with amines to form the corresponding diamides.

A recent study detailed the synthesis of 1,2,4-oxadiazole derivatives containing an aryl carboxylic acid moiety, underscoring the utility of these functional groups in building more complex molecules. ipbcams.ac.cn

Table 1: Common Reagents for Esterification and Amidation

| Reaction | Reagent Class | Specific Examples |

| Esterification | Acid Catalysts | H₂SO₄, HCl |

| Alkylating Agents | Methyl iodide, Benzyl bromide | |

| Coupling Agents | DCC, EDC | |

| Amidation | Coupling Agents | EDC, DCC, CDI, TBTU |

| Halogenating Agents | SOCl₂, (COCl)₂ |

Substitution Reactions on the 1,2,4-Oxadiazole Ring System

The inherent electronic nature of the 1,2,4-oxadiazole ring dictates its reactivity towards substitution reactions. The ring is characterized as an electron-deficient system, which makes it generally unreactive towards electrophilic aromatic substitution but susceptible to nucleophilic attack. chim.it

Electrophilic Aromatic Substitution (if applicable to specific derivatives)

Due to the electron-withdrawing properties of the two nitrogen atoms and the oxygen atom in the ring, the 1,2,4-oxadiazole nucleus is deactivated towards electrophiles. chim.it Direct electrophilic substitution on the ring carbons (C3 and C5) is not a common or feasible reaction pathway. Functionalization is typically achieved by building the ring from already substituted precursors rather than by direct substitution on the heterocycle itself.

Nucleophilic Additions and Substitutions

The carbon atoms at positions C3 and C5 of the 1,2,4-oxadiazole ring are electrophilic and can be targets for nucleophiles. chim.it Nucleophilic substitution is most effective when a suitable leaving group is present on the ring. For instance, derivatives such as 3-chloro-1,2,4-oxadiazoles can undergo nucleophilic aromatic substitution (SNAr) where the chlorine atom is displaced by a nucleophile. chim.it

In the context of 1,2,4-oxadiazole-3,5-dicarboxylic acid, the carboxylic acid groups themselves are not good leaving groups. Therefore, direct nucleophilic substitution on the ring would likely require prior conversion of the carboxylic acid groups into other functionalities, or the use of harsh reaction conditions that might promote ring opening instead.

Ring Opening and Rearrangement Reactions of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring exhibits relatively low aromaticity and possesses a weak N-O bond, making it prone to various ring-opening and rearrangement reactions under thermal, photochemical, or basic conditions. chim.itnih.govosi.lv These reactions often lead to the formation of more stable heterocyclic systems.

Boulton–Katritzky Rearrangement (BKR): This is a well-documented thermal rearrangement for 1,2,4-oxadiazoles. It involves an internal nucleophilic substitution where a nucleophilic atom within a three-atom side chain at the C3 position attacks the N2 atom of the ring. chim.itmdpi.com This process results in the cleavage of the O-N bond and the formation of a new, often more stable, heterocyclic ring. For a derivative of this compound, a BKR would be possible if one of the carboxylic acid groups were converted into a suitable side chain containing a nucleophilic center.

ANRORC Mechanism: The "Addition of Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism is another significant pathway, particularly for derivatives with electron-withdrawing groups that activate the ring for nucleophilic attack. chim.itresearchgate.netresearchgate.netnih.govrsc.org The process is initiated by the addition of a nucleophile (often a bidentate one like hydrazine) to an electrophilic carbon of the ring (typically C5), leading to the opening of the oxadiazole ring. researchgate.net The resulting intermediate then undergoes an intramolecular cyclization to form a new heterocyclic product. For instance, reactions of certain 1,2,4-oxadiazoles with hydrazine (B178648) can yield 1,2,4-triazoles. chim.itnih.gov Derivatives like 3-ethoxycarbonyl-5-polyfluoroaryl-1,2,4-oxadiazole have been shown to undergo ANRORC reactions. chim.it

Photochemical Rearrangements: Irradiation with UV light can also induce rearrangements of the 1,2,4-oxadiazole core. This often proceeds via the cleavage of the weak O-N bond, leading to various isomeric products or different heterocyclic systems depending on the substituents and reaction conditions. chim.it

Bioisosteric Replacement Principles and Structural Modifications

1,2,4-Oxadiazole as a Carboxylic Acid Bioisostere: Conceptual Framework

In medicinal chemistry, the strategic replacement of one functional group with another that has similar physicochemical properties is known as bioisosterism. The 1,2,4-oxadiazole ring is widely recognized as a bioisostere for carboxylic acids, as well as for ester and amide functionalities. nih.gov This substitution is a key strategy in drug design to overcome liabilities associated with the carboxylic acid group, such as poor metabolic stability, low cell membrane permeability, and potential toxicity. ipbcams.ac.cn

The conceptual framework for this bioisosteric relationship is based on several key properties:

Acidity and pKa: Certain substituted 1,2,4-oxadiazoles, such as 5-oxo-1,2,4-oxadiazoles (or their 3-hydroxy tautomers), are acidic heterocycles with pKa values that can mimic that of carboxylic acids. This allows them to engage in similar ionic interactions with biological targets.

Hydrogen Bonding: The nitrogen atoms in the 1,2,4-oxadiazole ring can act as hydrogen bond acceptors, similar to the carbonyl oxygen of a carboxylic acid. This enables the ring to preserve crucial hydrogen bonding interactions within a receptor's binding site.

Geometry and Conformation: The planar, rigid structure of the 1,2,4-oxadiazole ring serves as a scaffold that can orient substituents in a well-defined spatial arrangement, similar to how a carboxylate group positions adjacent atoms.

Metabolic Stability: Unlike carboxylic acids, which are susceptible to metabolic transformations like glucuronidation, the 1,2,4-oxadiazole ring is generally more resistant to metabolic degradation, leading to improved pharmacokinetic profiles.

By replacing a carboxylic acid group with a suitable 1,2,4-oxadiazole derivative, medicinal chemists can fine-tune a molecule's properties to enhance its drug-like characteristics while maintaining or improving its biological activity.

Design Principles for Modulating Physicochemical Properties (e.g., Solubility, Polarity)

The modification of the physicochemical properties of 1,2,4-oxadiazole derivatives, such as solubility and polarity, is a key strategy in drug design to enhance their pharmacokinetic profiles. The inherent characteristics of the 1,2,4-oxadiazole ring, including its hydrophilic and electron-donating properties, facilitate interactions with biological targets like enzymes through non-covalent bonds. mdpi.com

Systematic structural modifications to the 1,2,4-oxadiazole scaffold can be employed to fine-tune these properties. For instance, research on a series of 1,2,4-oxadiazole derivatives demonstrated that altering the aromatic ring at the C-3 position and varying the length of the carboxylate side chain at the C-5 position can modulate water solubility and biological activity. nih.gov In one study, converting the carboxylic acid derivatives to their corresponding sodium salts significantly enhanced their water solubility. nih.gov

Further structure-activity relationship (SAR) studies have revealed that the introduction of specific functional groups can greatly influence a compound's properties. For example, the presence of electron-donating groups has been shown to improve the biological activity of some 1,2,4-oxadiazole derivatives. nih.gov Conversely, introducing electron-withdrawing groups can lead to a decrease in potency in certain contexts. nih.gov The strategic placement of polar functional groups can also increase the polarity of the molecule, which has been correlated with increased anticancer activity in some 1,2,4-oxadiazole series. mdpi.com

The following table illustrates how different substituents on the 1,2,4-oxadiazole core can influence physicochemical properties and biological activity.

| Compound Series | Modification | Effect on Physicochemical Properties | Impact on Biological Activity |

| Sodium 4-[3-(aryl)-1,2,4-oxadiazol-5-yl] propanoates | Conversion of carboxylic acid to sodium salt | Enhanced water solubility | Improved inhibitory activity against AeHKT nih.gov |

| 3,5-disubstituted-1,2,4-oxadiazoles | Introduction of electron-donating groups | Modulates electronic properties | Improved antiproliferative potency nih.gov |

| 1,2,4-oxadiazole derivatives | Addition of polar substitutions | Increased polarity | Increased anticancer activity mdpi.com |

| 1,2,4-oxadiazole derivatives | Replacement of a 6-membered aromatic ring with a 5-membered ring (e.g., thiophene) | Bioisosteric replacement with similar electronic characteristics | Decreased IC50 value, indicating increased potency nih.gov |

Prodrug Design Strategies Incorporating the this compound Scaffold

The 1,2,4-oxadiazole ring is considered a valuable scaffold in drug discovery due to its role as a bioisosteric replacement for ester and amide functionalities. This property is particularly advantageous in prodrug design, where the goal is to improve the pharmacokinetic properties of a drug, such as absorption, distribution, metabolism, and excretion (ADME). The 1,2,4-oxadiazole moiety can impart increased hydrolytic stability compared to esters and amides, which can be beneficial for designing prodrugs that are stable until they reach their target site of action.

The dicarboxylic acid groups of this compound are ideal handles for prodrug derivatization. These acidic groups can be masked by forming esters or amides, which can then be cleaved in vivo by metabolic enzymes to release the active dicarboxylic acid drug. This strategy is often employed to enhance the lipophilicity of a polar drug, thereby improving its ability to cross cell membranes and be absorbed orally.

While specific examples of prodrugs based on the this compound scaffold are not extensively detailed in the provided search results, the general principles of prodrug design for carboxylic acid-containing drugs are well-established. For instance, converting a carboxylic acid to an ester prodrug can increase its membrane permeability. Once absorbed, esterases in the plasma and tissues can hydrolyze the ester back to the active carboxylic acid.

The following table outlines potential prodrug strategies that could be applied to the this compound scaffold.

| Prodrug Strategy | Promoieties | Potential Advantages | Activation Mechanism |

| Ester Prodrugs | Alkyl, aryl, or acyloxymethyl esters | Increased lipophilicity, enhanced membrane permeability, improved oral absorption | Enzymatic hydrolysis by esterases |

| Amide Prodrugs | Amino acid conjugates | Potential for active transport, targeted delivery | Enzymatic hydrolysis by amidases or peptidases |

| Carbonate/Carbamate Prodrugs | Alkoxycarbonyl or aminocarbonyl groups | Tunable hydrolysis rates, potential for controlled release | Enzymatic or chemical hydrolysis |

Supramolecular Chemistry and Crystal Engineering with 1,2,4 Oxadiazole 3,5 Dicarboxylic Acid

Design and Formation of Hydrogen-Bonded Supramolecular Architectures

The design of hydrogen-bonded supramolecular architectures relies on the predictable nature of hydrogen bonds, which are highly directional and specific. In the case of 1,2,4-oxadiazole-3,5-dicarboxylic acid, the carboxylic acid groups are excellent hydrogen bond donors and acceptors, while the nitrogen atoms of the oxadiazole ring can also act as hydrogen bond acceptors. This combination of functional groups allows for the formation of a wide range of supramolecular motifs, from simple dimers to complex three-dimensional networks.

The formation of these architectures is typically achieved through crystallization from a suitable solvent. The choice of solvent can have a significant impact on the final structure, as solvent molecules can compete for hydrogen bonding sites and influence the packing of the molecules in the crystal lattice. By carefully controlling the crystallization conditions, it is possible to direct the assembly of this compound into specific supramolecular architectures with desired properties.

Role of this compound in Self-Assembly Processes

Self-assembly is the spontaneous organization of molecules into ordered structures. This compound is an excellent building block for self-assembly due to its ability to form multiple, well-defined hydrogen bonds. The rigid 1,2,4-oxadiazole (B8745197) core provides a scaffold for the carboxylic acid groups, which can then interact with neighboring molecules to form extended networks.

The self-assembly of this compound can be influenced by a number of factors, including the concentration of the solution, the temperature, and the presence of other molecules that can act as templates or co-formers. By manipulating these factors, it is possible to control the size, shape, and dimensionality of the resulting self-assembled structures. This level of control is essential for the development of new materials with tailored properties for applications in areas such as catalysis, separation, and electronics.

The planarity and electron-deficient nature of the 1,2,4-oxadiazole ring can also lead to π-π stacking interactions, which can further stabilize the self-assembled structures and influence their electronic properties. The combination of hydrogen bonding and π-π stacking interactions makes this compound a versatile building block for the construction of complex and functional supramolecular systems.

Co-crystallization and Polymorphism Studies of this compound

Co-crystallization is a technique used to create new crystalline materials by combining two or more different molecules in the same crystal lattice. This approach can be used to modify the physicochemical properties of a substance, such as its solubility, melting point, and stability. This compound is a promising candidate for co-crystallization studies due to its ability to form strong and directional hydrogen bonds with a variety of co-formers.

Potential co-formers for this compound include other molecules with complementary hydrogen bonding functionalities, such as pyridines, amides, and other carboxylic acids. By carefully selecting the co-former, it is possible to design co-crystals with specific supramolecular architectures and desired properties.

Polymorphism is the ability of a substance to exist in more than one crystalline form. Different polymorphs of a substance can have different physical properties, which can be important for applications in pharmaceuticals and materials science. Studies on related oxadiazole derivatives suggest that this compound is likely to exhibit polymorphism, and the isolation and characterization of different polymorphic forms would be a key area of research. The investigation of polymorphism involves techniques such as differential scanning calorimetry (DSC), X-ray powder diffraction (XRPD), and single-crystal X-ray diffraction.

Below is a table illustrating typical hydrogen bond geometries that could be expected in co-crystals of this compound, based on data from similar structures in the Cambridge Structural Database.

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| O-H (Carboxyl) | O=C (Carboxyl) | 165-175 | 2.5-2.7 |

| O-H (Carboxyl) | N (Oxadiazole) | 160-170 | 2.6-2.8 |

| C-H (Aromatic) | O (Oxadiazole) | 140-160 | 3.0-3.5 |

| C-H (Aromatic) | O=C (Carboxyl) | 130-150 | 3.1-3.6 |

Development of Supramolecular Liquid Crystalline Complexes

Supramolecular liquid crystals are formed through the self-assembly of two or more components via non-covalent interactions, most commonly hydrogen bonding. The combination of a rigid core with flexible peripheral chains is a common design strategy for liquid crystalline materials. While this compound itself is not expected to be liquid crystalline due to its high melting point and lack of long alkyl chains, it can be used as a component in the formation of supramolecular liquid crystalline complexes.

For instance, co-crystallization of this compound with molecules containing a pyridine (B92270) ring and a long alkyl chain can lead to the formation of hydrogen-bonded complexes that exhibit liquid crystalline behavior. In such complexes, the dicarboxylic acid acts as a hydrogen bond donor, connecting two pyridine-containing molecules to form a larger, more elongated supramolecular mesogen.

The following table provides hypothetical phase transition temperatures for a series of supramolecular complexes formed between this compound and a hypothetical 4-alkoxypyridine derivative, illustrating the expected trend of decreasing transition temperatures with increasing alkyl chain length.

| Alkyl Chain Length (n) | Crystal to Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |

| 6 | 180 | 210 |

| 8 | 175 | 205 |

| 10 | 170 | 200 |

| 12 | 165 | 195 |

Coordination Chemistry and Metal Organic Frameworks Featuring 1,2,4 Oxadiazole 3,5 Dicarboxylic Acid As a Ligand

Ligand Design and Diverse Coordination Modes of 1,2,4-Oxadiazole-3,5-dicarboxylic Acid

The molecular structure of this compound presents several potential coordination sites for metal ions, making it an intriguing candidate for MOF synthesis. The primary coordination is expected to occur through the oxygen atoms of the two carboxylate groups. These groups can exhibit a variety of binding modes, including monodentate, bidentate chelation, and bridging, which are crucial in forming extended network structures.

Furthermore, the 1,2,4-oxadiazole (B8745197) ring itself contains two nitrogen atoms (at positions 2 and 4) and one oxygen atom (at position 1). While the ring oxygen is generally not considered a strong coordination site, the nitrogen atoms could potentially act as donor sites, participating in metal coordination. Reviews on the coordination chemistry of 1,2,4-oxadiazole derivatives, though scarce compared to their 1,3,4-isomers, show that the nitrogen atoms can coordinate with metal centers, particularly when the substituents at the 3 and 5 positions are also coordinating groups (like pyridyl moieties). This suggests that 1,2,4-Oxadiazole-3,5-dicarboxylate could act as a multidentate ligand, potentially bridging multiple metal centers through both its carboxylate and heterocyclic nitrogen donors, leading to the formation of robust, high-dimensional frameworks.

Synthesis and Structural Characterization of Metal-Organic Frameworks (MOFs)

While no specific MOFs based on this compound have been synthesized, established methods for MOF formation would be applicable.

Incorporation of Diverse Metal Ions (e.g., Lanthanides, Transition Metals)The versatility of dicarboxylate ligands allows for their coordination with a wide range of metal ions. It is highly probable that this compound could form stable MOFs with both transition metals and lanthanides.

Transition Metals: Ions like Zn(II), Cu(II), Co(II), and Cd(II) are frequently used in MOF synthesis due to their varied coordination geometries (e.g., tetrahedral, octahedral), which can lead to diverse network topologies.

Lanthanides: Lanthanide ions (e.g., Eu³⁺, Tb³⁺, Gd³⁺) are known for their high coordination numbers and unique luminescent properties. Aromatic heterocyclic ligands like 1,2,4-oxadiazole can act as "antennas," absorbing energy and transferring it to the lanthanide ion, resulting in characteristic sharp emission bands. This makes lanthanide MOFs (Ln-MOFs) based on this ligand promising candidates for applications in sensing and optics.

Topology, Porosity, and Stability Analysis of this compound-Based MOFsThe final properties of a MOF are intrinsically linked to its structure.

Topology: The topology describes the underlying network connectivity of the MOF. The geometry of the 1,2,4-Oxadiazole-3,5-dicarboxylate ligand, combined with the coordination environment of the metal ion, would dictate the resulting topology. The linear disposition of the carboxylate groups suggests it could act as a rigid, linear linker, potentially forming well-known topologies like pcu (primitive cubic) or layered sql (square lattice) nets.

Porosity: The arrangement of ligands and metal nodes determines the size, shape, and volume of the pores within the framework. The relatively compact size of the oxadiazole linker suggests that it would likely form microporous materials. The porosity would be analyzed using gas sorption measurements (e.g., N₂ at 77 K), which provide data on the Brunauer-Emmett-Teller (BET) surface area and pore volume.

Stability: Thermal and chemical stability are critical for practical applications. Thermal stability is typically assessed using thermogravimetric analysis (TGA), while chemical stability is tested by exposing the material to various solvents, acidic, and basic conditions and then checking for structural integrity using powder X-ray diffraction (PXRD). The robust heterocyclic 1,2,4-oxadiazole ring is expected to impart good thermal and chemical stability to its derived MOFs.

Applications of this compound-Derived MOFs

Based on the properties of analogous MOFs, frameworks derived from this ligand could have several potential applications:

Gas Storage and Separation: The predicted microporosity and the presence of polar nitrogen and oxygen atoms in the framework could lead to selective adsorption of gases like CO₂ or CH₄.

Luminescence and Sensing: As mentioned, Ln-MOFs constructed with this ligand would be strong candidates for luminescent materials. The luminescence could be sensitive to the presence of specific small molecules or metal ions, enabling their use as chemical sensors.

Catalysis: The metal nodes within the MOF can act as Lewis acid sites, and the framework could be used as a heterogeneous catalyst for various organic reactions.

Gas Adsorption and Separation (e.g., CO2 Capture)

Metal-organic frameworks constructed using this compound as a ligand are materials of interest for gas adsorption and separation applications, including the capture of carbon dioxide (CO2). The nitrogen-rich nature of the oxadiazole ring, combined with the potential for creating porous architectures through coordination with metal ions, suggests that these materials could exhibit selective gas uptake.

While specific experimental data on MOFs derived from this compound is limited in publicly available research, related studies on porous 1,2,4-oxadiazole networks highlight the potential of this heterocyclic core for CO2 capture. For instance, a nanoporous polymer network incorporating the 1,2,4-oxadiazole structure has been shown to have a notable capacity for CO2. This material demonstrates the affinity of the nitrogen-rich heterocycle for CO2, a property that is expected to translate to MOFs built with the dicarboxylic acid analogue.

Computational studies on isomeric linkers, such as 1,3,4-oxadiazole-2,5-dicarboxylic acid, further support this potential. These theoretical investigations suggest that the oxadiazole-dicarboxylate linker can significantly enhance CO2 affinity while reducing the affinity for other gases like nitrogen (N2), leading to high selectivity. This is attributed to the electronic properties of the oxadiazole ring, which can create favorable interactions with CO2 molecules.

Although detailed experimental findings and data tables for MOFs from this compound are not available at present, the data from analogous systems suggest a promising area for future research.

Table 1: Prospective Gas Adsorption Properties of MOFs with Oxadiazole-Dicarboxylate Ligands

| Gas | Potential Adsorption Behavior | Basis for Expectation |

|---|---|---|

| CO2 | High Affinity and Uptake | Nitrogen-rich heterocycle, findings on related porous polymers. |

| N2 | Lower Affinity | Theoretical studies on isomeric linkers showing reduced interaction. |

Catalytic Applications of Metal Complexes and MOFs

The application of metal complexes and MOFs derived from this compound in catalysis is an emerging field of study. The structure of this ligand offers several features that are advantageous for catalytic applications. The dicarboxylate groups provide robust coordination to metal centers, forming stable frameworks, while the 1,2,4-oxadiazole ring can act as a functional site, potentially influencing the electronic environment of the metal active centers or participating directly in catalytic cycles.

A comprehensive review of the scientific literature indicates that while the coordination chemistry of oxadiazoles (B1248032) with metals is an active area of research, specific examples of catalytic applications for complexes or MOFs synthesized from this compound are not yet widely reported. The broader class of MOFs based on various dicarboxylic acid linkers has been extensively shown to act as effective heterogeneous catalysts in a range of organic transformations. These applications often leverage the high density of accessible metal sites and the tunable pore environment of the MOF structure.

For instance, MOFs constructed from ligands with similar functionalities, such as triazole- or pyridine-based dicarboxylic acids, have demonstrated catalytic activity in reactions like cyanosilylation, photodegradation of dyes, and various condensation reactions. The metal nodes in these frameworks act as Lewis acid sites, while the organic linkers can be functionalized to introduce basic sites or other catalytically active moieties.

Given the structural similarities and the demonstrated catalytic potential of related heterocyclic dicarboxylate-based MOFs, it is hypothesized that frameworks derived from this compound could also function as effective catalysts. Future research is necessary to synthesize these materials and explore their activity in various catalytic processes.

Table 2: Potential Catalytic Reactions for MOFs based on this compound

| Reaction Type | Potential Role of the MOF | Rationale |

|---|---|---|

| Lewis Acid Catalysis | Metal nodes as active sites | Common application for dicarboxylate-based MOFs. |

| Oxidation Reactions | Redox-active metal centers | Potential for incorporating metals like copper or manganese. |

Future Research Directions and Unexplored Avenues for 1,2,4 Oxadiazole 3,5 Dicarboxylic Acid

Development of Novel and Sustainable Green Synthetic Methodologies

Traditional synthetic routes for heterocyclic compounds often involve hazardous reagents, harsh reaction conditions, and significant waste generation. nih.gov The future synthesis of 1,2,4-Oxadiazole-3,5-dicarboxylic acid and its derivatives will increasingly focus on green chemistry principles to minimize environmental impact. chemijournal.comnumberanalytics.com

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced product purity. nih.govwjarr.com This technique can be applied to the cyclization steps in oxadiazole formation, often from carboxylic acids and amidoximes, providing a more energy-efficient alternative to conventional heating. nih.gov One-pot, two-step microwave-assisted syntheses have proven to be versatile and high-yielding for various disubstituted 1,2,4-oxadiazoles. nih.gov

Novel Catalytic Systems: Research into environmentally benign catalysts is a cornerstone of green chemistry. For oxadiazole synthesis, this includes the exploration of metal-free catalysts, such as graphene oxide, which can function as a dual oxidizing agent and solid acid catalyst. nih.gov The use of reusable solid-supported reagents and scavenger resins can also streamline purification processes, a significant advantage in sustainable synthesis. acs.org

Alternative Solvents: The development of syntheses that utilize safer, renewable, or solvent-free conditions is a critical goal. researchgate.net Aqueous systems or deep eutectic solvents (DES) present promising alternatives to volatile organic compounds (VOCs). numberanalytics.com Research into protocols that work efficiently in these green solvents will be crucial for the sustainable production of this compound derivatives. nih.govgithubusercontent.comresearchgate.net

| Green Synthesis Technique | Potential Advantages for 1,2,4-Oxadiazole (B8745197) Synthesis | Relevant Findings |

| Microwave Irradiation | Rapid heating, shorter reaction times, higher yields, increased purity. nih.govwjarr.com | Proven effective for one-pot synthesis of disubstituted 1,2,4-oxadiazoles from carboxylic acids. nih.gov |

| Green Catalysts | Reduced waste, use of non-toxic materials, catalyst reusability. chemijournal.com | Graphene oxide has been used as a metal-free catalyst for 1,2,4-oxadiazole synthesis. nih.gov |

| Alternative Solvents | Reduced use of hazardous VOCs, improved safety profile. numberanalytics.com | Aqueous ethanol (B145695) has been shown to be an effective medium for certain oxadiazole syntheses. nih.gov |

Advanced Spectroscopic and Analytical Characterization Techniques for Complex Derivatives

As more complex molecules are built from the this compound scaffold, advanced analytical techniques will be essential for unambiguous structure elucidation and purity assessment.

Future research will rely on:

High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular weights and elemental compositions of novel derivatives. stmjournals.comnih.gov Multistep mass spectrometry (MSn) in ion trap analyzers can provide detailed information on fragmentation pathways, which is invaluable for characterizing complex heterocyclic structures. nih.govsapub.orgdtic.mil

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques will be necessary for complex structures. stmjournals.comresearchgate.netresearchgate.net Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) will be required to assign complex proton and carbon signals, especially in asymmetric derivatives. Solid-state NMR could also be employed to study the structure of polymeric materials derived from the dicarboxylic acid.

Single-Crystal X-ray Diffraction: This technique provides definitive proof of molecular structure and conformation in the solid state. mdpi.comnih.govresearchgate.net For derivatives of this compound, X-ray crystallography can reveal crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the properties of resulting materials. nih.govfrontiersin.org

| Analytical Technique | Information Provided | Application to Oxadiazole Derivatives |

| HRMS | Exact molecular weight and elemental composition. stmjournals.com | Confirms the identity of synthesized compounds. nih.gov |

| Multidimensional NMR | Detailed connectivity and spatial relationships of atoms. | Elucidates the structure of complex and asymmetric derivatives. researchgate.net |

| X-ray Crystallography | Precise 3D molecular structure, bond lengths, angles, and intermolecular interactions. nih.gov | Confirms stereochemistry and reveals packing arrangements in solid-state materials. mdpi.com |

Integration into DNA-Encoded Chemical Libraries (DECLs) and High-Throughput Synthesis Platforms

The search for new drug candidates relies heavily on the ability to screen vast numbers of diverse molecules. This compound is an ideal scaffold for generating large chemical libraries due to its two points of diversification.

Future avenues include:

DNA-Encoded Chemical Libraries (DECLs): DECLs allow for the synthesis and screening of libraries containing millions or even billions of compounds. nih.gov The 1,2,4-oxadiazole core is an attractive heterocycle for DECLs, and synthetic protocols compatible with DNA conjugation have been developed. nih.govresearchgate.net The dicarboxylic acid can serve as a central, bifunctional scaffold, allowing for the attachment of two different sets of building blocks in a combinatorial fashion, vastly expanding the chemical space that can be explored.

High-Throughput Synthesis Platforms: Automated synthesis platforms, including those based on continuous flow reactors, enable the rapid generation of compound libraries for screening. rsc.org Methodologies for the high-throughput synthesis of 1,2,4-oxadiazoles from carboxylic acids are already established. rsc.orgacs.org Adapting these methods for the sequential or parallel derivatization of this compound would allow for the efficient production of large, focused libraries for drug discovery programs. Polymer-assisted solution-phase (PASP) synthesis is another strategy that facilitates rapid purification in a high-throughput setting. acs.org

Rational Design for Tailored Material Properties and Multifunctional Architectures

The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with the versatile connectivity offered by the two carboxylic acid groups, makes this compound a promising building block for novel materials.

Unexplored areas include:

Polymers and Liquid Crystals: Dicarboxylic acids are fundamental monomers in polymer chemistry. This compound could be used to synthesize novel polyamides or polyesters with high thermal stability and specific electronic properties conferred by the heterocycle. lifechemicals.com The rigid nature of the oxadiazole ring also makes it a candidate for incorporation into liquid crystals. lifechemicals.com

Multifunctional Agents: In medicinal chemistry, the bifunctional nature of the scaffold allows for the design of molecules that can interact with two different biological targets simultaneously. nih.gov This is a promising strategy for developing treatments for complex diseases. For example, derivatives could be designed where one arm targets a specific enzyme and the other interacts with a receptor. nih.gov

| Material Class | Design Principle | Potential Properties |

| Energetic Materials | Incorporating the nitrogen-rich oxadiazole core into larger structures. nih.gov | High detonation velocity, good thermal stability, tunable sensitivity. frontiersin.orgmdpi.com |

| Polymers | Using the dicarboxylic acid as a monomer for polymerization (e.g., with diamines). | High thermal resistance, specific optical or electronic properties. lifechemicals.com |

| Multifunctional Drugs | Attaching two different pharmacophores to the dicarboxylic acid scaffold. | Ability to modulate multiple biological targets, potentially leading to synergistic therapeutic effects. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,2,4-oxadiazole-3,5-dicarboxylic acid derivatives?

- Methodological Answer : The compound can be synthesized via cyclization reactions. For example, refluxing hydrazide derivatives in polar aprotic solvents (e.g., DMSO) followed by purification via recrystallization (water-ethanol mixtures) yields substituted 1,2,4-oxadiazoles. Optimization of reaction time (e.g., 18 hours) and stoichiometric ratios is critical to achieve high yields (~65%) . Alternative routes include 1,3-dipolar cycloaddition using nitrile oxides and carboxylic acid derivatives under reflux conditions .

Q. How can spectroscopic and computational methods characterize this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm proton environments and -NMR to verify carbonyl and aromatic carbons. IR spectroscopy identifies characteristic C=N (1600–1650 cm) and C=O (1680–1720 cm) stretches.

- Computational Analysis : Employ Multiwfn software for wavefunction analysis to map electrostatic potential surfaces (EPS) and electron localization functions (ELF), which predict reactive sites and intermolecular interactions .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Screen derivatives in vitro using:

- Anticancer assays : MTT tests on DU 145 (prostate cancer) and HEK-293 (normal kidney) cell lines to assess selectivity .

- Antioxidant assays : DPPH/ABTS radical scavenging and DNA oxidation inhibition (e.g., Cu/GSH systems) .

- Antimicrobial tests : Broth microdilution against Staphylococcus aureus or Escherichia coli to determine MIC values .

Advanced Research Questions

Q. How do substituents at the 3- and 5-positions influence the biological activity of 1,2,4-oxadiazole derivatives?

- Methodological Answer : Perform structure-activity relationship (SAR) studies :

- Electron-withdrawing groups (e.g., -NO, -Cl) enhance anti-tubercular activity (IC = 0.63 µg/mL) by increasing electrophilicity, while bulky groups (e.g., -CF) improve membrane permeability .

- Aromatic rings with hydroxyl or methoxy groups boost antioxidant capacity via radical stabilization .

- Use molecular docking (e.g., AutoDock Vina) to simulate binding to targets like enoyl-ACP reductase (InhA) or DNA topoisomerase IIα .

Q. What computational strategies predict the reactivity and stability of this compound under physiological conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron-withdrawing effects, particularly at the C-5 position, which governs nucleophilic attack susceptibility .

- Molecular Dynamics (MD) : Simulate solvation in aqueous/PBS buffers to evaluate hydrolytic stability. The 1,2,4-oxadiazole ring is stable in acidic conditions but may degrade in alkaline environments .

Q. How can contradictory data on cytotoxicity profiles of 1,2,4-oxadiazole derivatives be resolved?

- Methodological Answer :

- Comparative Assays : Replicate studies across multiple cell lines (e.g., DU 145 vs. MCF-7) under standardized conditions (e.g., 24–72 hr exposure, 10% FBS).

- Metabolomics : Use LC-MS to identify metabolites that may explain differential toxicity (e.g., ROS generation in HEK-293 vs. cancer cells) .

- Cohort Analysis : Apply statistical tools (e.g., ANOVA) to differentiate assay variability from true biological effects .

Methodological Tables

Table 1 : Key Synthetic Parameters for 3,5-Disubstituted Derivatives

Table 2 : Biological Activity of Selected Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.